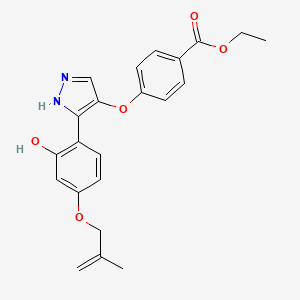

![molecular formula C13H14N2O2 B2765489 [2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine CAS No. 953738-92-6](/img/structure/B2765489.png)

[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine” consists of a pyridine ring attached to a methoxyphenol group via a methanamine linker. The InChI code for this compound is 1S/C13H14N2O.2ClH/c1-16-11-6-4-5-10(9-11)13(14)12-7-2-3-8-15-12;;/h2-9,13H,14H2,1H3;2*1H .Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 230.267. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature I have access to.Scientific Research Applications

Anticonvulsant Agents : One significant application of derivatives of this compound is in the development of potential anticonvulsant agents. Researchers synthesized a series of novel Schiff bases of 3-aminomethyl pyridine, which showed promising seizures protection in various models. These compounds, including derivatives closely related to “[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine”, exhibited potent activity, suggesting their utility in exploring new treatments for epilepsy (Pandey & Srivastava, 2011).

Catalytic Applications : In the realm of catalysis, derivatives of “this compound” have been synthesized and applied in C–H bond activation to afford unsymmetrical pincer palladacycles. These compounds demonstrate good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state, underscoring their potential in facilitating various organic transformations (Roffe et al., 2016).

Photocytotoxicity in Cancer Research : A fascinating application of “this compound” derivatives involves their use in cancer research. Iron(III) complexes of pyridoxal Schiff bases, including those derived from this compound, have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity. These complexes represent a potential strategy for targeted cancer therapy, offering a non-invasive treatment option that leverages the photophysical properties of these compounds (Basu et al., 2015).

Anti-Corrosion Properties : The chemical versatility of “this compound” extends to applications in materials science, particularly in corrosion protection. Schiff base derivatives of this compound have been studied for their adsorption characteristics and corrosion inhibition behavior on mild steel in acidic environments. These studies highlight the potential of these compounds to serve as effective corrosion inhibitors, providing a novel approach to protecting metals from degradation (Satpati et al., 2020).

Future Directions

While specific future directions for “[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine” are not available, similar compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities . This suggests potential future directions in the development of novel heterocyclic compounds with potential biological activities.

Properties

IUPAC Name |

[2-(3-methoxyphenoxy)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-11-5-2-6-12(8-11)17-13-10(9-14)4-3-7-15-13/h2-8H,9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBZHWHXKSGEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=CC=N2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![N-(4-bromo-2-fluorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2765408.png)

![methyl 2-({[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2765410.png)

![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2765413.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide](/img/structure/B2765415.png)

![(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2765416.png)

![7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765421.png)

![N-(1-methyl-1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2765422.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2765426.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide](/img/structure/B2765429.png)